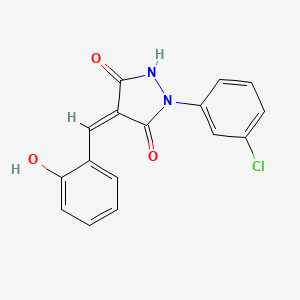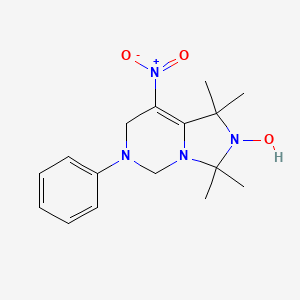![molecular formula C17H15ClN2O B5701253 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as CIEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may exert its effects through the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth or neuronal cell death.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have various biochemical and physiological effects. In cancer cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins that are involved in cancer cell growth. In neuronal cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to protect against oxidative stress, reduce inflammation, and enhance neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one of the limitations of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that are targeted by 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Another direction is to explore its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, the development of more soluble analogs of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may enhance its bioavailability and efficacy in certain experiments.
Synthesemethoden
The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In neuroscience, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In drug discovery, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been identified as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-3-4-12(10-14)17(21)19-9-8-13-11-20-16-7-2-1-6-15(13)16/h1-7,10-11,20H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJXDQWBRYGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)


![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)

![N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)